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Abstract
Arp-100, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), represents a

significant milestone in the targeted therapy of diseases characterized by aberrant extracellular

matrix remodeling. This technical guide provides a comprehensive overview of the discovery,

development history, and core scientific principles of Arp-100. It details the initial synthesis,

mechanism of action, and preclinical evaluation of this compound, supported by quantitative

data, detailed experimental protocols, and visualizations of key biological pathways and

experimental workflows. While the formal development history of Arp-100 beyond its initial

discovery and characterization in the scientific literature is not publicly documented, this guide

consolidates the foundational knowledge that underpins its significance as a research tool and

a potential therapeutic lead.

Discovery and Development History
The journey of Arp-100 begins in the broader context of the development of Matrix

Metalloproteinase (MMP) inhibitors. MMPs, a family of zinc-dependent endopeptidases, are

crucial for tissue remodeling in both physiological and pathological conditions. Their overactivity

is implicated in numerous diseases, including cancer metastasis, arthritis, and cardiovascular
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diseases. The early 2000s saw a concerted effort to develop selective MMP inhibitors to

overcome the side effects observed with broad-spectrum agents in clinical trials.

Arp-100, initially designated as compound 10a, emerged from a research program focused on

designing novel N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids as selective inhibitors of

gelatinase A (MMP-2)[1]. The discovery was first published in 2004 by a team of researchers

led by Armando Rossello. Their work aimed to improve selectivity for MMP-2 over other MMPs,

particularly MMP-1 (collagenase-1), the inhibition of which was linked to musculoskeletal side

effects.

The key innovation in the design of Arp-100 was the introduction of a biphenylsulfonamide

group combined with an oxyamino oxygen in the central pharmacophoric skeleton[1]. This

structural modification was hypothesized to provide optimal interactions within the S1' pocket of

the MMP-2 active site, thereby conferring selectivity.

Following its initial description, the compound was further characterized and studied using

molecular modeling techniques by Tuccinardi et al. in 2006. Their research provided deeper

insights into the binding mode of Arp-100 with MMP-1 and MMP-2, further elucidating the

structural basis for its selectivity.

It is important to note that the designation "Arp-100" appears to have been adopted by

commercial suppliers of research chemicals. There is no publicly available information

regarding a formal development program, including a sponsoring company, or progression into

later-stage preclinical or clinical trials. Therefore, the "development history" of Arp-100 is

primarily rooted in its initial discovery and characterization within the academic and scientific

research community.

Chemical Properties and Synthesis
Arp-100 is chemically known as N-hydroxy-2-(N-isopropoxybiphenyl-4-

ylsulfonamido)acetamide. Its fundamental properties are summarized in the table below.
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Property Value

Molecular Formula C₁₇H₂₀N₂O₅S

Molecular Weight 364.42 g/mol

CAS Number 704888-90-4

Appearance White to off-white solid

Solubility Soluble in DMSO

The synthesis of Arp-100, as described by Rossello et al. (2004), involves a multi-step

process. A generalized schematic of the synthesis is presented below. For a detailed, step-by-

step protocol, please refer to the Experimental Protocols section.

Biphenyl-4-sulfonyl chloride Reaction with
O-isopropylhydroxylamine

Alkylation with
ethyl bromoacetate Hydrolysis of the ester Coupling with

O-(trimethylsilyl)hydroxylamine
Arp-100

(N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide)

Click to download full resolution via product page

General Synthetic Workflow for Arp-100.

Mechanism of Action and In Vitro Activity
Arp-100 functions as a potent and selective inhibitor of MMP-2. Its mechanism of action is

based on the chelation of the zinc ion at the active site of the enzyme by its hydroxamic acid

moiety. The selectivity of Arp-100 for MMP-2 is attributed to the specific interactions of its

biphenylsulfonamide group with the S1' subsite of the enzyme's catalytic domain.

The in vitro inhibitory activity of Arp-100 against a panel of matrix metalloproteinases is

summarized in the following table, with data extracted from the foundational publication by

Rossello et al. (2004).
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Enzyme IC₅₀ (nM)

MMP-2 12

MMP-9 200

MMP-3 4500

MMP-1 >50000

MMP-7 >50000

As the data indicates, Arp-100 exhibits high potency against MMP-2 with an IC₅₀ of 12 nM. It

demonstrates significant selectivity over other MMPs, particularly MMP-1 and MMP-7, against

which it shows negligible inhibitory activity at concentrations up to 50 µM. This selectivity profile

is a key characteristic of Arp-100.

The functional consequence of MMP-2 inhibition by Arp-100 is the suppression of the

degradation of extracellular matrix components, such as type IV collagen, a major component

of basement membranes. This has been demonstrated in cell-based assays, where Arp-100
effectively inhibits the invasive properties of cancer cells.
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Mechanism of Action of Arp-100.

Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery

and characterization of Arp-100.

Synthesis of Arp-100 (Compound 10a)
This protocol is adapted from the experimental section of Rossello et al., Bioorganic &

Medicinal Chemistry, 2004, 12(9), 2441-2450.

Step 1: Synthesis of N-isopropoxybiphenyl-4-sulfonamide

Dissolve biphenyl-4-sulfonyl chloride in a suitable organic solvent (e.g., dichloromethane).

Cool the solution to 0 °C in an ice bath.
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Add O-isopropylhydroxylamine hydrochloride and a base (e.g., triethylamine) dropwise to the

solution.

Stir the reaction mixture at room temperature for the specified duration.

Perform an aqueous work-up and purify the product by column chromatography.

Step 2: Synthesis of ethyl 2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetate

Dissolve N-isopropoxybiphenyl-4-sulfonamide in an appropriate solvent (e.g., anhydrous

DMF).

Add a base (e.g., potassium carbonate) and ethyl bromoacetate.

Heat the reaction mixture and stir for the required time.

After cooling, perform an extractive work-up and purify the resulting ester by

chromatography.

Step 3: Synthesis of 2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetic acid

Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

Add a base (e.g., lithium hydroxide) and stir at room temperature until the hydrolysis is

complete (monitored by TLC).

Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic

acid.

Collect the solid by filtration, wash with water, and dry under vacuum.

Step 4: Synthesis of N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide (Arp-100)

Dissolve the carboxylic acid in an anhydrous solvent (e.g., THF).

Add a coupling agent (e.g., EDC) and an activating agent (e.g., HOBt).

Stir the mixture at room temperature for a short period to activate the carboxylic acid.
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Add a solution of O-(trimethylsilyl)hydroxylamine in the same solvent.

Stir the reaction at room temperature overnight.

Perform an aqueous work-up and purify the final product, Arp-100, by crystallization or

column chromatography.

In Vitro MMP Inhibition Assay
This is a generalized protocol based on the methods described in the foundational literature.

Materials:

Recombinant human MMP enzymes (MMP-1, MMP-2, MMP-3, MMP-7, MMP-9)

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

Arp-100 stock solution in DMSO

96-well black microplate

Fluorometric plate reader

Procedure:

Prepare serial dilutions of Arp-100 in assay buffer.

In the wells of the 96-well plate, add the assay buffer, the Arp-100 dilutions (or DMSO for

control), and the recombinant MMP enzyme.

Incubate the plate at 37 °C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor

to bind to the enzyme.

Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

Immediately start monitoring the increase in fluorescence intensity over time using a plate

reader (excitation and emission wavelengths appropriate for the substrate).
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Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

Determine the percent inhibition for each concentration of Arp-100 relative to the DMSO

control.

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to calculate the IC₅₀ value.

Prepare Reagents:
- MMP Enzyme

- Arp-100 Dilutions
- Fluorogenic Substrate

Plate Addition:
Assay Buffer, Arp-100,

and MMP Enzyme

Incubate at 37°C

Add Fluorogenic Substrate

Measure Fluorescence
Over Time

Calculate Reaction Velocities
and Percent Inhibition

Determine IC₅₀ Value
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Workflow for In Vitro MMP Inhibition Assay.

In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This protocol is a generalized representation of the method used to assess the anti-invasive

properties of Arp-100 on HT1080 fibrosarcoma cells.

Materials:

HT1080 fibrosarcoma cell line

Boyden chamber inserts with a porous membrane (e.g., 8 µm pore size)

Matrigel basement membrane matrix

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

Arp-100

Staining solution (e.g., Diff-Quik)

Procedure:

Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow

it to solidify.

Culture HT1080 cells to sub-confluency and then serum-starve them overnight.

Harvest the cells and resuspend them in serum-free medium containing different

concentrations of Arp-100 or DMSO as a control.

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours) at 37 °C

in a CO₂ incubator.
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After incubation, remove the non-invading cells from the upper surface of the membrane with

a cotton swab.

Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g.,

methanol).

Stain the fixed cells with a staining solution.

Count the number of stained, invaded cells in several microscopic fields for each insert.

Calculate the percent inhibition of invasion for each concentration of Arp-100 compared to

the control.

Conclusion and Future Perspectives
Arp-100 stands as a testament to the power of rational drug design in achieving selective

enzyme inhibition. Its discovery provided the research community with a valuable tool to probe

the specific roles of MMP-2 in various biological and pathological processes. The high

selectivity of Arp-100 for MMP-2 over other MMPs, particularly MMP-1, represented a

significant advancement in the field of MMP inhibitor development.

While the trajectory of Arp-100 from a research compound to a clinical candidate is not publicly

documented, its foundational science underscores the potential for developing highly selective

MMP inhibitors for therapeutic use. Future research could focus on leveraging the structural

insights gained from Arp-100 to design next-generation inhibitors with improved

pharmacokinetic properties and in vivo efficacy. Furthermore, the use of Arp-100 in preclinical

models continues to be instrumental in elucidating the complex roles of MMP-2 in disease

progression, potentially uncovering new therapeutic avenues for a range of disorders.

Disclaimer: Arp-100 is intended for research use only and is not approved for human or

veterinary use. The information provided in this document is for scientific and educational

purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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